molecular formula C12H9ClN2O3 B279815 3-(4-Chlorophenoxy)-5-nitroaniline CAS No. 208122-61-6

3-(4-Chlorophenoxy)-5-nitroaniline

Cat. No. B279815
CAS RN: 208122-61-6
M. Wt: 264.66 g/mol
InChI Key: DIMXIWGYRCTQPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, “3-(4-Chlorophenoxy)benzonitrile” was synthesized by adding “3-(4-Chlorophenoxy)benzonitrile (3)” to a suspension of LAH in THF and refluxing for 3 hours .


Chemical Reactions Analysis

In a related compound, “3-(chloro-4-(4´-chlorophenoxy)aminobenzene”, phosphorus trichloride was added to a mixture of the compound with 3,5-diiodosalicylic acid in xylene at room temperature. The resulting mixture was warmed up to 110 °C and stirred for 1.5 hours .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The synthesis of related compounds, such as N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, has been achieved with a significant yield of 75%, showcasing a convenient and feasible method for synthesizing structurally similar compounds (Liu Deng-cai, 2008).

  • Characterization of Molecular Structures : Studies on compounds like 4-chloro-3-nitroaniline have contributed to understanding the structural characteristics of nitroaniline derivatives. These studies provide insights into their molecular properties, which are essential for various applications in scientific research (Fábry et al., 2014).

Environmental and Biological Applications

  • Biodegradation Pathways : Research has explored the biodegradation of similar compounds like 2-chloro-4-nitroaniline. Understanding the biodegradation pathways is crucial for addressing environmental pollution caused by such compounds (Khan et al., 2013).

  • Antimicrobial Properties : Investigations into the antibacterial effects of related compounds like salicylanilide derivatives, which include nitroaniline derivatives, have shown promising results against various microorganisms. This research opens up potential applications in the development of new antimicrobial agents (Ghazi et al., 1986).

Advanced Material Science

  • Development of Molecular Electronic Devices : Certain nitroaniline derivatives have been used in molecular electronic devices, demonstrating properties like negative differential resistance, which are significant for the advancement of molecular electronics (Chen et al., 1999).

  • Nonlinear Optical Properties : Studies on nitroaniline derivatives like 4-nitroaniline have contributed to understanding their nonlinear optical properties. This research is crucial for the development of new materials for optical and photonic applications (Wortmann et al., 1993).

Future Directions

There are ongoing studies on related compounds. For instance, a recent study showed that some halogenated salicylanilides can reduce SARS-CoV-2 replication and suppress induction of inflammatory cytokines in a rodent model .

properties

IUPAC Name

3-(4-chlorophenoxy)-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMXIWGYRCTQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296670
Record name 3-(4-Chlorophenoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208122-61-6
Record name 3-(4-Chlorophenoxy)-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208122-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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